molecular formula C8H4F4O2 B13302604 1-(2,3,5,6-Tetrafluoro-4-hydroxyphenyl)ethan-1-one

1-(2,3,5,6-Tetrafluoro-4-hydroxyphenyl)ethan-1-one

Katalognummer: B13302604
Molekulargewicht: 208.11 g/mol
InChI-Schlüssel: LWRKIWGVOONOCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,3,5,6-Tetrafluoro-4-hydroxyphenyl)ethan-1-one is a fluorinated aromatic ketone with the molecular formula C8H4F4O2 and a molecular weight of 208.11 g/mol . This compound is characterized by the presence of four fluorine atoms and a hydroxyl group attached to a phenyl ring, making it a valuable intermediate in various chemical syntheses.

Vorbereitungsmethoden

The synthesis of 1-(2,3,5,6-Tetrafluoro-4-hydroxyphenyl)ethan-1-one typically involves the fluorination of hydroxyacetophenone derivatives. One common method includes the reaction of 4-hydroxyacetophenone with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions . Industrial production methods may involve the use of continuous flow reactors to ensure precise control over reaction parameters and to achieve high yields.

Analyse Chemischer Reaktionen

1-(2,3,5,6-Tetrafluoro-4-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2,3,5,6-Tetrafluoro-4-hydroxyphenyl)ethan-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(2,3,5,6-Tetrafluoro-4-hydroxyphenyl)ethan-1-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways .

Vergleich Mit ähnlichen Verbindungen

1-(2,3,5,6-Tetrafluoro-4-hydroxyphenyl)ethan-1-one can be compared with other fluorinated aromatic ketones such as:

The unique arrangement of fluorine atoms in this compound imparts distinct chemical and physical properties, making it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C8H4F4O2

Molekulargewicht

208.11 g/mol

IUPAC-Name

1-(2,3,5,6-tetrafluoro-4-hydroxyphenyl)ethanone

InChI

InChI=1S/C8H4F4O2/c1-2(13)3-4(9)6(11)8(14)7(12)5(3)10/h14H,1H3

InChI-Schlüssel

LWRKIWGVOONOCG-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C(C(=C(C(=C1F)F)O)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.